molecular formula C12H18N2O2 B5524165 1,8-Dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione

1,8-Dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione

Cat. No.: B5524165
M. Wt: 222.28 g/mol
InChI Key: KSVHRMPRKXLJCB-UHFFFAOYSA-N
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Description

1,8-Dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione is a complex organic compound characterized by its unique tricyclic structure. This compound contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include cyclization reactions that form the tricyclic core structure. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods used in industrial settings are typically proprietary and may involve advanced techniques such as continuous flow chemistry or catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,8-Dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 1,8-Dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione is unique due to its specific tricyclic structure and the presence of two nitrogen atoms within the ring system.

Properties

IUPAC Name

1,8-dimethyl-4,5-diazatricyclo[6.2.2.02,7]dodecane-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-11-3-5-12(2,6-4-11)8-7(11)9(15)13-14-10(8)16/h7-8H,3-6H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVHRMPRKXLJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(C3C2C(=O)NNC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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